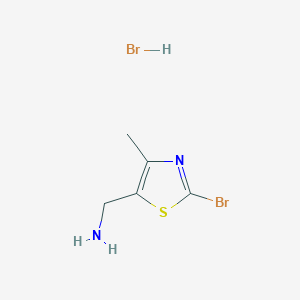
(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide” is a chemical compound with the CAS number 1823931-45-8 . It has a molecular weight of 288.00 and a molecular formula of C5H8Br2N2S .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a type of heterocyclic compound. The thiazole ring in this compound is substituted with a bromine atom, a methyl group, and a methanamine group .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis of new quinoline derivatives, including those carrying a triazole moiety, starting from related compounds has shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Antioxidant Properties
- The synthesis of bromophenols and their derivatives, including those from reactions such as bromination and demethylation, has shown effective antioxidant power, with activities stronger than or comparable to standard antioxidants like BHA and BHT (Yasin Çetinkaya, Hülya Göçer, A. Menzek, & I. Gülçin, 2012).
Organic Synthesis Techniques
- Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide showcases the utility of bromine compounds in facilitating reactions crucial for generating functionalized molecules (A. Jordan, C. Luo, & A. Reitz, 2003).
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanine derivatives substituted with brominated compounds have shown promising features as Type II photosensitizers for the treatment of cancer in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Material Science and Electronics
- Semiorganic single crystals of bromide derivatives have been investigated for their potential in laser applications, demonstrating the importance of brominated compounds in the development of new materials with specific optical properties (R. Aarthi & C. Ramachandra Raja, 2019).
Propiedades
IUPAC Name |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S.BrH/c1-3-4(2-7)9-5(6)8-3;/h2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUXZWNEEZFMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

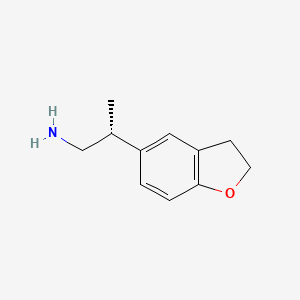
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)
![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)
![6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2967093.png)
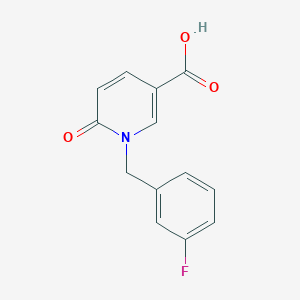
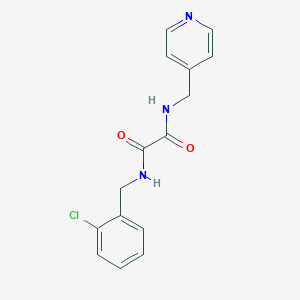
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)
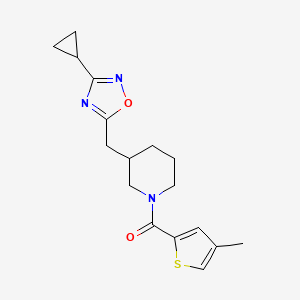

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)
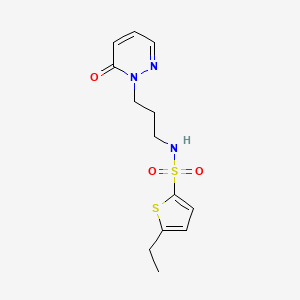
![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2967103.png)
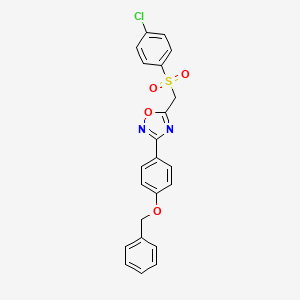
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)